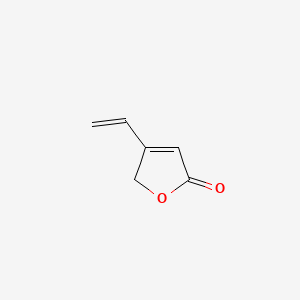

2(5H)-Furanone, 4-ethenyl-

Description

De Novo Synthesis Approaches to the 2(5H)-Furanone Core

These methods involve the initial construction of the 2(5H)-furanone ring from acyclic precursors.

Ring-closing metathesis (RCM) is a prominent method for synthesizing 2(5H)-furanones. acs.org This reaction typically utilizes a ruthenium-based catalyst, such as Grubbs' catalyst, to form the cyclic structure from a suitable diene precursor. thieme-connect.comresearchgate.net For instance, the RCM of allyl methacrylates can yield 3-methyl-2(5H)-furanone. thieme-connect.com The efficiency of RCM can be influenced by steric hindrance and the electronic properties of the substituents on the precursor. acs.org To overcome challenges with sterically hindered or electron-deficient substrates, strategies like a hydrogen bond-guided RCM have been developed to produce multisubstituted 2(5H)-furanones in moderate to high yields. acs.org

Table 1: Examples of Ring-Closing Metathesis for 2(5H)-Furanone Synthesis

| Precursor | Catalyst | Product | Yield | Reference |

| Allyl methacrylate | Grubbs' catalyst | 3-Methyl-2(5H)-furanone | Good | thieme-connect.com |

| Methallyl acrylates | First-generation Grubbs' catalyst | 4-Methyl-5-alkyl-2(5H)-furanones | Good to high | researchgate.netorganic-chemistry.org |

| Allyl 2-(hydroxymethyl)acrylates | Ruthenium carbene complex | 3-Substituted and 3,4-disubstituted 2(5H)-furanones | Moderate to high | acs.org |

| (+/-)-1-(benzyloxy)-3-buten-2-ol derivative | Grubbs' catalyst | 5(S)-benzyloxymethyl-2(5H)-furanone derivative | High enantiomeric excess | nih.gov |

This table provides a selection of examples and is not exhaustive.

Oxidative cyclization of β-substituted β,γ-unsaturated carboxylic acids presents another route to 4-substituted furan-2-ones. organic-chemistry.org This can be achieved using a hypervalent iodine reagent, such as in situ generated PhI(OTf)2. organic-chemistry.org The substitution pattern on the starting material dictates the resulting furanone isomer. organic-chemistry.org Additionally, intramolecular anodic coupling reactions involving ketene (B1206846) dithioacetal radical cations and amide trapping groups can generate furanone products. nih.gov The cyclization of alkynoic acids, catalyzed by metals like gold or mercury, is also a viable method. beilstein-journals.orgmdpi.com For example, gold(I) catalysts can efficiently convert terminal γ-alkynoic acids into the corresponding 5-alkylidene-γ-butyrolactones. mdpi.com Iron-catalyzed cycloisomerization of alkynoic acids can also lead to furanone intermediates. d-nb.info

Chemoenzymatic methods combine chemical and enzymatic steps to achieve the synthesis of furanone derivatives. For instance, the synthesis of optically active 2(5H)-furanone derivatives can be accomplished through the interaction of 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones with thiols, followed by oxidation. mdpi.com Lipase-catalyzed selective acylation is another key chemoenzymatic strategy. nih.gov For example, immobilized lipase (B570770) can be used for the selective acylation of a diol precursor, leading to an enantiomerically enriched furanone derivative that can be further elaborated. nih.gov Lipases can also be used for the desymmetrization of prochiral diols to create chiral furanone-based intermediates. researchgate.net Furthermore, the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF) can be coupled with the selective enzymatic esterification of the hydroxymethyl group to produce amino-ester derivatives. csic.es

Installation of the 4-Ethenyl Group on Pre-Formed 2(5H)-Furanone Scaffolds

This approach begins with a pre-formed 2(5H)-furanone ring, and the ethenyl group is introduced at the C4 position in a subsequent step.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. The Suzuki coupling reaction, which couples an organoboron compound with a halide or triflate, is particularly useful. To synthesize 4-ethenyl-2(5H)-furanone, a 4-halo-2(5H)-furanone precursor can be reacted with a vinylboronic acid or a related organoboron reagent in the presence of a palladium catalyst. ysu.amresearchgate.net 4-Tosyl-2(5H)-furanone has also been shown to be an effective substrate for Suzuki coupling reactions with various boronic acids. ysu.am This method offers a facile route to a variety of 4-substituted 2(5H)-furanones. ysu.amacs.org The synthesis of 4-halo-2(5H)-furanones themselves can be achieved through the halolactonization of 2,3-allenoic acids. researchgate.net

Table 2: Suzuki Coupling for the Synthesis of 4-Aryl-2(5H)-furanones

| Furanone Precursor | Coupling Partner | Catalyst System | Product | Yield | Reference |

| 4-Tosyl-2(5H)-furanone | Arylboronic acids | Palladium catalyst | 4-Aryl-2(5H)-furanones | Not specified | ysu.am |

| 4-Halo-2(5H)-furanones | Aryl boronic acids | Palladium catalyst | 4-Aryl-2(5H)-furanones | Excellent | researchgate.net |

| 3,4-Dibromo-2(5H)-furanone | 4-(Methylsulfanyl)phenylboronic acid | Palladium salt and PTC catalyst | 4-Aryl-3-halo derivative | High | nih.gov |

This table illustrates the general applicability of the Suzuki reaction for C4-functionalization.

The Wittig reaction and the Horner–Wadsworth–Emmons (HWE) reaction are classic methods for converting aldehydes and ketones into alkenes. wikipedia.orgtamu.edu To introduce a vinyl group at the C4 position of a 2(5H)-furanone, a precursor with a carbonyl group or a related electrophilic center at C4 would be required. The Wittig reaction utilizes a phosphonium (B103445) ylide to react with a carbonyl compound, forming a four-membered oxaphosphetane intermediate that then fragments to the alkene and a phosphine (B1218219) oxide. tamu.edutotal-synthesis.com

The Horner–Wadsworth–Emmons reaction, a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion. wikipedia.org This reaction is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgacs.org An intramolecular HWE-type cyclization has been used to prepare 4-aryl-substituted 2(5H)-furanones from diethylphosphono acetic acid and phenacyl bromides. researchgate.net While direct application to form a 4-ethenyl group on a furanone core from a C4-aldehyde is conceivable, specific examples for 2(5H)-Furanone, 4-ethenyl- were not prevalent in the initial search. However, the HWE reaction is a versatile and widely used method for olefination in organic synthesis. researchgate.netrsc.org

Structure

3D Structure

Properties

IUPAC Name |

3-ethenyl-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c1-2-5-3-6(7)8-4-5/h2-3H,1,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDJKCAXZHOMPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=O)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202491 | |

| Record name | 2(5H)-Furanone, 4-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54145-07-2 | |

| Record name | 2(5H)-Furanone, 4-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054145072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(5H)-Furanone, 4-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 2 5h Furanone, 4 Ethenyl

Reactivity Profile of the α,β-Unsaturated Lactone System

The furanone ring, with its conjugated carbonyl group and endocyclic double bond, is a highly reactive moiety. mdpi.comnih.gov This reactivity is central to its utility in organic synthesis.

Nucleophilic Addition Reactions to the Carbonyl and Conjugated Double Bond

The α,β-unsaturated lactone system is susceptible to nucleophilic attack at both the carbonyl carbon (C2) and the β-carbon (C4) of the conjugated system. The outcome of the reaction often depends on the nature of the nucleophile and the reaction conditions.

Michael Addition: Soft nucleophiles, such as enamines, organocuprates, and thiols, preferentially undergo 1,4-conjugate addition (Michael addition) to the β-carbon. sigmaaldrich.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the C4 position. For instance, primary aryl and heteroaryl amines react with 3,4-dihalo-5-hydroxy-2(5H)-furanones in a Michael-type addition–elimination reaction, where the amino group attaches to the C4 carbon. mdpi.comnih.gov

1,2-Addition: Hard nucleophiles, such as organolithium and Grignard reagents, tend to attack the carbonyl carbon directly in a 1,2-addition fashion, leading to the formation of tertiary alcohols after workup.

The reactivity of the lactone can be further modulated by substituents. For example, the presence of leaving groups at the C4 or C5 position can facilitate substitution reactions. tandfonline.com Studies on 5(R)-(menthyloxy)-2(5H)-furanone have shown that nucleophilic additions can be highly stereoselective, providing a route to enantiomerically pure γ-lactones and butenolides. core.ac.uk

| Nucleophile Type | Preferred Site of Attack | Reaction Type | Typical Products |

| Soft Nucleophiles (e.g., enamines, thiols) | β-Carbon (C4) | Michael Addition (1,4-Addition) | 4-Substituted-2(3H)-furanones |

| Hard Nucleophiles (e.g., organolithiums) | Carbonyl Carbon (C2) | 1,2-Addition | Tertiary alcohols |

Electrophilic Additions Across the Endocyclic Double Bond

The endocyclic double bond of the furanone ring can undergo electrophilic addition reactions. For example, the cyclization of allene (B1206475) carboxylic acids and their esters under the influence of electrophilic agents like halogens (Hal₂), sulfuryl chloride (SO₂Cl₂), and phenylselenyl chloride (PhSeCl) is an effective method for synthesizing substituted furanones. researchgate.net Halogenation reactions, for instance, can introduce halogen atoms across the double bond, leading to di-halogenated lactones which are themselves versatile synthetic intermediates. tandfonline.com

Ethenyl Group Reactivity and Its Influence on the Furanone Ring

Conjugate Additions (e.g., Michael Reactions) Involving the 4-Ethenyl Moiety

The presence of the 4-ethenyl group creates an extended conjugated system, making the terminal carbon of the vinyl group susceptible to Michael-type additions. This allows for the introduction of a wide range of nucleophiles at this position, further functionalizing the furanone scaffold.

Cycloaddition Reactions of the 4-Ethenyl-2(5H)-Furanone (e.g., Diels-Alder, [2+2] Cycloadditions)

The diene system formed by the ethenyl group and the endocyclic double bond of the furanone ring makes 4-ethenyl-2(5H)-furanone a potential diene in Diels-Alder reactions. While α,β-unsaturated lactones are generally considered poor dienophiles, certain derivatives can be reactive. cdnsciencepub.com The reactivity can be enhanced by Lewis acid catalysis. cdnsciencepub.com For instance, the Diels-Alder reaction of 5-menthyloxy-2(5H)-furanone with 1-ethenylcycloalkenes has been used for the stereoselective synthesis of substituted hydrindanes and decalines. rug.nl

Furthermore, the double bonds in the furanone system can participate in [2+2] photocycloaddition reactions with alkenes. ysu.am This reaction is a valuable method for constructing cyclobutane (B1203170) rings, which are key intermediates in the synthesis of natural products like lineatin. ysu.am

| Reaction Type | Role of 4-Ethenyl-2(5H)-furanone | Reactant | Key Product Feature |

| Diels-Alder | Diene | Dienophile | Cyclohexene-fused lactone |

| [2+2] Photocycloaddition | Alkene | Alkene | Cyclobutane-fused lactone |

Derivatization and Analog Synthesis of 2 5h Furanone, 4 Ethenyl

Functionalization of the 4-Ethenyl Moiety

The ethenyl group at the C4 position of the furanone ring provides a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse array of analogs.

Selective Oxidation and Reduction of the Ethenyl Double Bond

The double bond of the ethenyl group is susceptible to both oxidation and reduction reactions, leading to the formation of new functional groups.

Selective oxidation of the vinyl group can be achieved using various reagents. For instance, photocatalytic oxidation using a Cr-Ga-O mixed oxide semiconductor has been shown to be effective in converting furfural (B47365) to 5-hydroxy-2(5H)-furanone, demonstrating a method that could potentially be adapted for the selective oxidation of the ethenyl side chain. digitellinc.com Another approach involves the use of polymer-supported o-iodoxybenzoic acid (IBX) amide, which has been successful in the selective oxidation of 5-hydroxymethylfurfural (B1680220) to 2,5-diformylfuran. researchgate.net These methods highlight the potential for converting the ethenyl group into an epoxide, diol, or even an aldehyde or carboxylic acid under controlled conditions.

Conversely, the reduction of the ethenyl double bond to an ethyl group can be accomplished through catalytic hydrogenation. While specific examples for 4-ethenyl-2(5H)-furanone are not prevalent in the reviewed literature, the reduction of similar α,β-unsaturated lactones is a common transformation. For instance, the reduction of 3,4-dihalo-5-hydroxy-2(5H)-furanones to the corresponding γ-lactones can be achieved using reducing agents like sodium borohydride. nih.gov A cyclopropanation/reduction strategy has also been described for a 3,4-disubstituted 2(5H)-furanone, where reduction of a cyclopropyl (B3062369) adduct with lithium in liquid ammonia (B1221849) led to a ring-opened product. ysu.am

Halogenation and Hydrohalogenation of the Ethenyl Group

The addition of halogens or hydrogen halides across the ethenyl double bond introduces valuable functional groups for further synthetic manipulations.

Halogenation, such as bromination or chlorination, can convert the vinyl group into a dihaloethyl substituent. These reactions typically proceed via an electrophilic addition mechanism. While direct halogenation of 4-ethenyl-2(5H)-furanone is not explicitly detailed, the chemistry of halogenated furanones is well-documented. For example, 3,4,5-trichloro-2(5H)-furanone undergoes nucleophilic substitution, indicating the reactivity of halogenated furanone systems. researchgate.netevitachem.com

Hydrohalogenation, the addition of H-X (where X is a halogen), would lead to a haloethyl-substituted furanone. The regioselectivity of this addition would be expected to follow Markovnikov's rule, with the halogen atom adding to the more substituted carbon of the original double bond.

Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrosilylation)

Hydrofunctionalization reactions provide a means to introduce a variety of functional groups onto the ethenyl moiety with high regio- and stereocontrol.

Hydroboration of the ethenyl group, followed by oxidation, is a classic method for the anti-Markovnikov hydration of an alkene, which would yield a 2-hydroxyethyl-substituted furanone. The hydroboration of unsaturated esters with reagents like diborane (B8814927) and disiamylborane (B86530) is a well-established process. acs.org More recent developments include transition metal-catalyzed hydroboration reactions, which offer enhanced control over selectivity. bohrium.com For instance, nickel-catalyzed hydroboration of acrylates with a vinylborane (B8500763) reagent has been shown to proceed with high diastereoselectivity. rsc.org

Hydrosilylation , the addition of a silicon-hydrogen bond across the double bond, can be catalyzed by various transition metals, such as iridium. researchgate.net This reaction introduces a silyl (B83357) group, which can be a versatile synthetic intermediate. A one-pot hydrosilylation-ring-closing metathesis (RCM)-protodesilylation sequence has been applied to the synthesis of ω-alkenyl α,β-unsaturated lactones, showcasing the utility of this reaction in furanone chemistry. researchgate.net

Substituent Effects on Reactivity and Selectivity in 4-Ethenyl-2(5H)-Furanone Systems

The reactivity of the 4-ethenyl-2(5H)-furanone scaffold and the selectivity of its transformations are significantly influenced by the electronic and steric nature of other substituents on the furanone ring.

Electronic and Steric Influence of Additional Substituents at C3 and C5

Substituents at the C3 and C5 positions of the furanone ring can exert profound electronic and steric effects on the reactivity of the molecule.

Electron-withdrawing groups at the C3 position, such as halogens or sulfonyl groups, can increase the electrophilicity of the α,β-unsaturated system, potentially influencing the reactivity of the ethenyl group in addition reactions. mdpi.comfrontiersin.org Conversely, electron-donating groups would have the opposite effect. The presence of substituents at C3 can also sterically hinder approaches to the adjacent C4-ethenyl group, affecting the stereochemical outcome of reactions.

Substituents at the C5 position can also modulate reactivity. For example, in 5-alkoxy-2(5H)-furanones, the alkoxy group can influence the stereoselectivity of reactions. scispace.com The presence of bulky substituents at C5 can also create steric hindrance, directing incoming reagents to the less hindered face of the molecule. The reactivity of 3,4-dihalo-5-hydroxy-2(5H)-furanones is a testament to the combined electronic effects of multiple substituents. nih.govmdpi.com

A study on vinyl radical cyclizations onto aryl rings demonstrated that the nature of substituents on the aryl ring influences the relative rate constants of the cyclization, highlighting the importance of electronic effects in such reactions. acs.org

Chiral Auxiliary Approaches for Asymmetric Synthesis

The development of asymmetric syntheses of 2(5H)-furanone derivatives is crucial for accessing enantiomerically pure compounds, which are often required for biological applications. Chiral auxiliaries have proven to be effective in controlling the stereochemistry of reactions involving the furanone scaffold.

One successful approach involves the use of γ-alkoxybutenolides, where a chiral alcohol is incorporated into the furanone structure at the C5 position. scispace.comcore.ac.uk For example, (5R)-(menthyloxy)-2(5H)-furanone has been used as a chiral synthon to achieve highly stereoselective transformations. core.ac.uk These chiral auxiliaries can direct the approach of reagents, leading to the formation of a single enantiomer of the product. The use of chiral auxiliaries allows for reliable and predictable stereocontrol in many cases. scispace.com

Catalytic asymmetric methods are also being developed. For instance, the asymmetric Mannich reaction of 2(5H)-furanone has been achieved using chiral catalysts, providing access to enantiomerically enriched γ-butenolide derivatives. acs.org

Computational and Theoretical Studies of 2 5h Furanone, 4 Ethenyl Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of 2(5H)-Furanone, 4-ethenyl-. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. irjweb.com

Computational studies on related furanone derivatives using DFT methods, such as B3LYP with a 6-31G(d) basis set, have been used to calculate these orbital energies and analyze their implications for reactivity. researchgate.netnih.gov The energy gap helps to explain the charge transfer interactions that can occur within the molecule. irjweb.com

Table 1: Frontier Orbital Characteristics of Furanone Systems

| Parameter | Description | Significance for 2(5H)-Furanone, 4-Ethenyl- |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to act as an electron donor (nucleophile). The π-electrons of the ethenyl group contribute to the HOMO. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to act as an electron acceptor (electrophile). The LUMO is typically centered on the α,β-unsaturated carbonyl system. |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. irjweb.com The conjugation with the ethenyl group is expected to lower this gap compared to the unsubstituted furanone. |

This table is generated based on general principles of HOMO-LUMO analysis applied to furanone systems.

The distribution of electron density within the 2(5H)-Furanone, 4-ethenyl- molecule dictates its sites of electrophilic and nucleophilic character. Computational methods allow for the calculation of atomic charges and the generation of molecular electrostatic potential (MESP) maps, which visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Studies on 2(5H)-furanones have shown that the C5 position is often the most electrophilic site, making it susceptible to nucleophilic attack. researchgate.net The carbonyl carbon (C2) is also an electrophilic center. Conversely, the oxygen atom of the carbonyl group and the ring oxygen are nucleophilic centers. The presence of the ethenyl group at C4 introduces additional nucleophilic character associated with its double bond.

Local electrophilicity and nucleophilicity indices, derived from Fukui functions, can be calculated to quantify the reactivity of specific atomic sites. researchgate.net These indices have been successfully used to predict the regioselectivity of reactions involving furanones. researchgate.net For instance, in 1,3-dipolar cycloaddition reactions, the most favorable interaction occurs between the most nucleophilic center of one reactant and the most electrophilic center of the other. researchgate.net The electron-donating or -withdrawing nature of substituents can significantly alter this charge distribution and reactivity.

Table 2: Predicted Electrophilic and Nucleophilic Sites in 2(5H)-Furanone, 4-Ethenyl-

| Site | Predicted Character | Rationale |

|---|---|---|

| C5 | Electrophilic | The carbon atom adjacent to the ring oxygen is often the most electrophilic site in 2(5H)-furanones. researchgate.net |

| C2 (Carbonyl Carbon) | Electrophilic | The polarization of the C=O bond makes the carbon atom electron-deficient. |

| Ethenyl Double Bond | Nucleophilic | The π-electron cloud of the C=C bond is a region of high electron density, susceptible to attack by electrophiles. |

| O (Carbonyl Oxygen) | Nucleophilic | The lone pairs of electrons on the oxygen atom make it a nucleophilic center. |

This table is based on established reactivity patterns of furanones and vinyl groups.

Mechanistic Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the detailed mechanisms of chemical reactions involving 2(5H)-Furanone, 4-ethenyl-. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and predict the most likely reaction pathways.

A transition state (TS) is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The analysis of the structure and energy of transition states provides critical information about the reaction mechanism and its kinetic feasibility.

For furanone derivatives, transition state calculations have been employed to study various reactions, including cycloadditions and radical reactions. rsc.orguasz.sn For example, in a photochemical hydrogen abstraction reaction, computational studies identified the transition states for the abstraction of different hydrogen atoms, revealing the most energetically favorable pathway and explaining the observed product selectivity. uasz.sn The energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), determines the reaction rate. A lower activation energy corresponds to a faster reaction. Computational analysis of the free energy of activation can help explain the efficiency and stereoselectivity of reactions like organocatalyzed asymmetric cycloadditions. rsc.org

By mapping the potential energy surface, computational models can predict the most favorable reaction pathways and the likely distribution of products. This is particularly useful for reactions where multiple isomers or products can be formed.

For 2(5H)-Furanone, 4-ethenyl-, several reaction types can be envisaged, including additions to the ethenyl group, reactions at the furanone ring, and cycloadditions.

1,3-Dipolar Cycloadditions: Theoretical analyses have correctly predicted the regioselectivity of these reactions with furanones by calculating local electrophilicity and nucleophilicity indices. researchgate.net

Oxidation Reactions: The atmospheric oxidation of furanones has been modeled to understand the degradation pathways and the formation of secondary organic aerosols. copernicus.org The ethenyl group in 2(5H)-Furanone, 4-ethenyl- would be a primary site for oxidation by agents like ozone.

Ring-Opening Reactions: Computational studies have investigated the ring-opening of furanones on metal surfaces, showing that the reaction pathway can be influenced by the structure of the molecule and the nature of the catalyst. rsc.org

These predictions are vital for designing synthetic routes and understanding the fate of such compounds in various chemical and biological environments.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 2(5H)-Furanone, 4-ethenyl- are key to its interactions and reactivity. Conformational analysis and molecular dynamics (MD) simulations are used to explore the molecule's spatial arrangements and dynamic behavior.

The 2(5H)-furanone ring itself is nearly planar, a feature that is well-reproduced by computational calculations. researchgate.net The main conformational flexibility in 2(5H)-Furanone, 4-ethenyl- arises from the rotation of the ethenyl group around the C4-C(ethenyl) single bond. Computational methods can be used to calculate the rotational energy barrier and identify the most stable conformers. The planarity of the system could be favored due to conjugation between the double bonds.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time, including its interactions with solvent molecules or biological targets like enzymes. researchgate.net For instance, MD simulations have been used to study the binding conformation of furanone derivatives within the active site of a protein, helping to rationalize their biological activity and guide the design of more potent analogs. researchgate.net While specific MD studies on 2(5H)-Furanone, 4-ethenyl- are not widely reported, the methodologies are well-established and applicable.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2(5H)-Furanone, 4-ethenyl- |

| 2(5H)-Furanone |

| Density Functional Theory |

Theoretical Spectroscopic Characterization for Structural Verification in Research

In modern chemical research, computational and theoretical studies are indispensable tools for the structural verification of novel or synthesized compounds. For derivatives of 2(5H)-furanone, such as 4-ethenyl-2(5H)-furanone, theoretical spectroscopic characterization provides a powerful method to predict and interpret experimental spectra, confirming molecular structures and understanding electronic properties. Methods like Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory are commonly employed to calculate spectroscopic parameters. core.ac.ukresearchgate.net These in silico predictions, when compared with experimental data, offer a high degree of confidence in structural assignments. mdpi.comrsc.org

The synergy between calculated and experimental data is particularly crucial for assigning complex vibrational modes and for distinguishing between potential isomers. mdpi.com For the furanone core, theoretical calculations have been successfully used to interpret Fourier-transform infrared (FTIR) spectra, predict nuclear magnetic resonance (NMR) chemical shifts, and understand electronic (UV-Vis) transitions.

Vibrational Spectroscopy (IR)

Theoretical calculations of vibrational spectra are fundamental in assigning the absorption bands observed in experimental IR spectra. For the parent compound, 2(5H)-furanone, detailed studies have compared experimental FTIR spectra with those calculated at the DFT(B3LYP) and MP2 levels of theory, showing excellent agreement after applying appropriate scaling factors. core.ac.ukresearchgate.net These calculations allow for the precise assignment of each vibrational mode, including the characteristic stretches of the carbonyl group (C=O), the endocyclic double bond (C=C), and various C-H and C-O bonds. core.ac.ukresearchgate.net

For a molecule like 4-ethenyl-2(5H)-furanone, this approach would be critical to distinguish the vibrational frequencies of the vinyl group's C=C bond from the furanone ring's C=C bond and to assign the various C-H bending and stretching modes associated with the vinyl substituent.

The table below presents a comparison of experimental and calculated vibrational frequencies for the parent 2(5H)-furanone, illustrating the accuracy of the theoretical approach. The calculated frequencies are typically scaled to correct for anharmonicity and deficiencies in the theoretical model. core.ac.uk For the DFT(B3LYP)/6-311++G(d,p) level of theory, a scaling factor of 0.980 is often applied. core.ac.uk

| Vibrational Mode | Experimental Frequency (cm⁻¹) core.ac.uk | Calculated DFT (B3LYP) Frequency (cm⁻¹) core.ac.uk | Assignment |

|---|---|---|---|

| ν(C=O) | 1795 | 1832 | Carbonyl group stretching |

| ν(C=C) | 1601 | 1634 | Endocyclic C=C stretching |

| δ(=C-H) | 1371 | 1399 | Vinyl C-H in-plane bending |

| ν(C-O) | 1159 | 1183 | Ring C-O stretching |

| γ(=C-H) | 897 | 915 | Vinyl C-H out-of-plane bending |

| Ring breathing | 940 | - | Ring breathing mode acs.org |

This table is based on data for the parent compound 2(5H)-furanone to illustrate the methodology.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting ¹H and ¹³C NMR chemical shifts is another key application of computational chemistry in structural elucidation. rsc.org The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT functionals like B3LYP, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. mdpi.comresearchgate.net

For 4-ethenyl-2(5H)-furanone, theoretical calculations would be essential for:

Assigning Proton Signals: Differentiating the chemical shifts of the two vinyl protons on the furanone ring from the three protons of the ethenyl substituent.

Assigning Carbon Signals: Unambiguously assigning the ¹³C signals for the carbonyl carbon, the four carbons of the furanone ring, and the two carbons of the ethenyl group.

Stereochemical Analysis: In cases of more complex substituted furanones, comparing calculated and experimental NMR data can help determine relative stereochemistry. nist.gov

The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). mdpi.com

| Atom Type | Expected Chemical Shift Range (ppm) | Computational Method for Prediction |

|---|---|---|

| ¹H (Vinyl on ring) | 6.0 - 7.8 | DFT (e.g., B3LYP) with GIAO method |

| ¹H (Ethenyl group) | 5.0 - 6.5 | |

| ¹³C (Carbonyl) | 170 - 175 | |

| ¹³C (Olefinic) | 115 - 155 |

This table presents expected ranges for 4-ethenyl-2(5H)-furanone based on general knowledge and is intended to illustrate the application of theoretical predictions.

Electronic Spectroscopy (UV-Vis)

Theoretical methods are also used to predict electronic absorption spectra (UV-Vis). Time-dependent DFT (TD-DFT) is the most common method for calculating the energies of electronic transitions, which correspond to the absorption maxima (λ_max_). For α,β-unsaturated lactones like 4-ethenyl-2(5H)-furanone, the primary electronic transitions of interest are the π → π* and n → π* transitions.

π → π Transition:* This is typically a strong absorption arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. For the 2(5H)-furanone ring, this transition is observed below 280 nm. nih.gov The presence of the conjugated ethenyl group at the C4 position would be expected to shift this absorption to a longer wavelength (a bathochromic shift).

n → π Transition:* This is a weaker absorption resulting from the excitation of a non-bonding electron (from one of the oxygen lone pairs) to a π* antibonding orbital.

TD-DFT calculations can help assign these transitions and predict how structural modifications, such as the introduction of the ethenyl group, will affect the absorption spectrum.

Advanced Applications of 2 5h Furanone, 4 Ethenyl in Chemical Science

Building Block for the Synthesis of Complex Organic Molecules

The inherent reactivity of the furanone core and the presence of the vinyl substituent make 2(5H)-Furanone, 4-ethenyl- a strategic precursor for constructing intricate molecular architectures.

Precursor in Natural Product Synthesis: Strategic Integration of the 2(5H)-Furanone, 4-Ethenyl- Scaffold

The 2(5H)-furanone structural unit is a common motif in a wide array of naturally occurring compounds, many of which exhibit significant biological activity. The 4-ethenyl derivative, in particular, serves as a key synthon for the total synthesis of specific terpenes and other complex natural products. Its vinylic sidechain is especially useful for subsequent chemical elaborations.

One notable example is its presence in the skeleton of various sesquiterpenes. A general method for preparing 4-substituted 2(5H)-furanones is considered important for the total synthesis of these compounds. The title compound, with its vinyl sidechain, is a reasoned and useful intermediate for building more complex structures, such as the marine natural product furospongolide. The synthesis of the 4-vinyl-2(5H)-furanoid structural unit has been achieved through methods involving organosilicon and organoselenium intermediates, demonstrating its accessibility for synthetic chemists aiming to construct these natural product frameworks.

| Natural Product Class | Specific Example | Significance of the Furanone Scaffold |

|---|---|---|

| Sesquiterpenes | Generic Terpene Frameworks | The 4-vinyl-2(5H)-furanone unit is a frequently occurring structural motif. |

| Marine Spongian Diterpenes | Furospongolide | The furanone derivative provides a key structural element for total synthesis. rsc.org |

Synthesis of Diverse Heterocyclic Compounds

Substituted furan-2(5H)-ones are widely utilized as precursors for preparing a diverse range of heterocyclic compounds. nih.govontosight.airesearchgate.net The 4-ethenyl- derivative is particularly adept for this purpose due to its dual functionality.

The conjugated diene system (if considering the endocyclic double bond and the exocyclic vinyl group) or the dienophilic nature of the vinyl group allows it to participate readily in cycloaddition reactions. The Diels-Alder reaction, a powerful tool for forming six-membered rings, is a prime example. nih.gov In this reaction, the 4-ethenyl-2(5H)-furanone can react with various dienes to construct substituted cyclohexene (B86901) rings fused or appended to the lactone core. This approach provides a reliable method for building molecular complexity with good stereochemical control. nih.gov

Furthermore, the furanone ring itself can undergo transformations. For instance, reactions with bifunctional nucleophiles like hydrazine (B178648) can lead to ring-opening and re-cyclization, yielding different heterocyclic systems such as 3(2H)-pyridazinones. researchgate.net Similarly, reactions with amines can produce substituted 1H-pyrrol-2(5H)-ones. researchgate.net These transformations highlight the role of the furanone as a versatile synthon for accessing a broad spectrum of heterocyclic structures. researchgate.netresearchgate.net

| Reaction Type | Reactant | Resulting Heterocyclic Class | Key Feature Utilized |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Dienes | Substituted Cyclohexenes | Reactivity of the ethenyl (vinyl) group as a dienophile. nih.gov |

| Ring Transformation | Hydrazine Derivatives | 4,5-Disubstituted-3(2H)-pyridazinones | Reactivity of the furanone ring towards N-nucleophiles. researchgate.net |

| Ring Transformation | Primary Amines/Ammonia (B1221849) | Substituted 1H-pyrrol-2(5H)-ones | Reactivity of the furanone ring towards N-nucleophiles. researchgate.net |

Catalyst Ligand Precursors and Auxiliaries

The use of chiral, non-racemic molecules to direct the stereochemical outcome of a reaction is a cornerstone of modern asymmetric synthesis. While the furanone scaffold is featured in some well-known chiral auxiliaries, the specific application of 2(5H)-Furanone, 4-ethenyl- in this context is not extensively documented. However, the principles can be understood from related systems. For example, 5-(l-menthyloxy)-2(5H)-furanone, which incorporates a chiral menthol (B31143) group, has been successfully used as a chiral dienophile in asymmetric Diels-Alder reactions, leading to enantiomerically pure products. rug.nl

The potential for 2(5H)-Furanone, 4-ethenyl- lies in its modifiable structure. The furanone ring could be appended with a chiral group, or the vinyl substituent could be functionalized to create a bidentate ligand capable of coordinating with a metal center. Such a ligand could then be used to catalyze a variety of asymmetric transformations. This remains an area with potential for future research, leveraging the compound's rigid scaffold and reactive handles to design novel catalysts and auxiliaries.

Application in Polymer Chemistry and Materials Science

The transition away from petroleum-based feedstocks has spurred significant research into polymers derived from renewable resources. Furan (B31954) derivatives, obtainable from biomass, are at the forefront of this effort, and 2(5H)-Furanone, 4-ethenyl- represents a promising candidate for the development of novel and sustainable materials. researchgate.netresearchgate.netresearchgate.net

Monomer in Radical Polymerization for Novel Polymer Architectures

The vinyl group of 2(5H)-Furanone, 4-ethenyl- makes it amenable to radical polymerization, a common and robust method for synthesizing a wide range of polymers. Its structure is analogous to that of styrene, a major petroleum-sourced monomer. The direct radical homopolymerization of unsubstituted 2(5H)-furanone is generally sluggish. acs.org However, the reactivity can be tuned by substituents on the furanone ring.

The polymerization of vinyl-containing bio-based monomers, such as 2-methoxy-4-vinylphenol (B128420) (4-vinyl guaiacol), has been successfully demonstrated using initiators like 2,2′-azobis(2-methylpropionitrile) (AIBN). nih.govmdpi.com By analogy, 2(5H)-Furanone, 4-ethenyl- can be expected to homopolymerize or copolymerize with other monomers (e.g., acrylates, styrene, vinyl ethers) to create novel polymer architectures. The incorporation of the polar, rigid furanone lactone ring into a polymer backbone can significantly influence the material's properties, potentially enhancing its thermal stability, polarity, and degradability.

| Monomer | Chemical Structure | Key Features | Potential Polymer Properties |

|---|---|---|---|

| 2(5H)-Furanone, 4-ethenyl- | C₆H₆O₂ | Bio-based potential, rigid lactone ring, vinyl group for polymerization. | Increased Tg, polarity, potential for degradability. |

| Styrene | C₈H₈ | Aromatic, hydrophobic, well-established polymerization. | High Tg, rigidity, excellent optical clarity. |

| Methyl Acrylate | C₄H₆O₂ | Flexible ester group, reactive double bond. | Low Tg, soft, adhesive properties. |

Precursors for Bio-Based Polymer Materials

The most significant advantage of using furanone-based monomers is their connection to renewable feedstocks. Furan derivatives like furfural (B47365) are considered key platform molecules that can be produced from the dehydration of C5 sugars found in lignocellulosic biomass, such as agricultural waste and wood. researchgate.netacs.org Furfural can be catalytically oxidized to 5-hydroxy-2(5H)-furanone, a direct precursor to a variety of other furanone derivatives and C4 chemicals. acs.orgacs.org

The synthesis of polymers from these building blocks is a major goal of green chemistry. rsc.org For example, 2,5-furandicarboxylic acid (FDCA), another furan derivative, is widely explored as a bio-based replacement for terephthalic acid in the production of polyesters like poly(ethylene furanoate) (PEF), a potential alternative to petroleum-based PET. researchgate.net Similarly, the polymerization of 2(5H)-Furanone, 4-ethenyl-, derived from these bio-based pathways, would yield polymers with a high content of renewable carbon, reducing the environmental footprint associated with traditional plastics. nih.govmdpi.com The resulting materials could find applications in packaging, coatings, and other areas where sustainable alternatives are sought. researchgate.net

Compound Reference Table

| Compound Name | Synonym(s) | Chemical Formula |

|---|---|---|

| 2(5H)-Furanone, 4-ethenyl- | 4-vinyl-2(5H)-furanone | C₆H₆O₂ |

| Furospongolide | - | C₂₁H₂₈O₃ |

| 3(2H)-Pyridazinone | - | C₄H₄N₂O |

| 1H-Pyrrol-2(5H)-one | - | C₄H₅NO |

| 5-(l-menthyloxy)-2(5H)-furanone | - | C₁₄H₂₂O₃ |

| 2,2′-Azobis(2-methylpropionitrile) | AIBN | C₈H₁₂N₄ |

| 2-Methoxy-4-vinylphenol | 4-Vinyl guaiacol | C₉H₁₀O₂ |

| Furfural | - | C₅H₄O₂ |

| 5-Hydroxy-2(5H)-furanone | - | C₄H₄O₃ |

| 2,5-Furandicarboxylic acid | FDCA | C₆H₄O₅ |

| Terephthalic acid | - | C₈H₆O₄ |

| Poly(ethylene furanoate) | PEF | (C₈H₈O₅)n |

| Poly(ethylene terephthalate) | PET | (C₁₀H₈O₄)n |

Cross-linking Agents in Polymer Networks

The chemical architecture of 2(5H)-Furanone, 4-ethenyl-, also known as 4-vinyl-2(5H)-furanone, renders it a promising candidate for application as a cross-linking agent in the formation of polymer networks. Its structure is bifunctional, featuring a reactive exocyclic carbon-carbon double bond (the ethenyl, or vinyl, group) and an endocyclic α,β-unsaturated lactone system. This dual reactivity is the basis for its potential to form three-dimensional polymer structures.

The primary mechanism for network formation involves the polymerization of the vinyl group. This group can readily participate in chain-growth polymerization reactions, most commonly through free-radical polymerization initiated by thermal or photochemical means specialchem.com. During the synthesis of 4-vinyl-2(5H)-furanone derivatives, the formation of polymeric byproducts has been observed, underscoring the vinyl group's propensity to polymerize tandfonline.com.

For 4-ethenyl-2(5H)-furanone to function as a cross-linking agent, a secondary reaction is required to create linkages between linear polymer chains. This can occur through several potential pathways:

Reaction of the Endocyclic Double Bond: The C3-C4 double bond within the furanone ring can also undergo radical polymerization. While some unsubstituted butenolides are known to be unreactive in radical polymerization, the reactivity is highly dependent on the ring's substituents acs.org. If conditions permit the reaction of this internal double bond after the initial polymer chains have formed via the exocyclic vinyl groups, it would effectively create covalent cross-links between them.

Ring-Opening Polymerization: The lactone (cyclic ester) ring itself can be susceptible to ring-opening reactions under certain catalytic conditions, such as cationic initiation rsc.org. A ring-opening event in a pre-formed polymer chain containing intact furanone moieties would create a new reactive site capable of bonding with another chain, thus inducing cross-linking.

The formation of these intermolecular bonds transforms a collection of individual polymer chains (a thermoplastic material) into a single, covalently bonded network (a thermoset material). The resulting cross-linked polymer would be expected to exhibit significantly enhanced mechanical strength, thermal stability, and chemical resistance compared to its non-cross-linked linear counterpart specialchem.com.

Table 1: Potential Polymerization and Cross-linking Reactions of 2(5H)-Furanone, 4-Ethenyl-

| Reaction Type | Reactive Site | Initiator/Catalyst | Result |

|---|---|---|---|

| Chain-Growth Polymerization | Exocyclic C=C (Ethenyl group) | Radical (e.g., AIBN, Benzoyl Peroxide), UV/Heat | Formation of linear polymer chains |

| Cross-linking Reaction 1 | Endocyclic C=C (Furanone ring) | Radical (e.g., AIBN, Benzoyl Peroxide), UV/Heat | Formation of covalent bonds between polymer chains |

| Cross-linking Reaction 2 | Lactone Ring | Cationic (e.g., Lewis Acids) | Ring-opening creates reactive sites for inter-chain bonding |

Role in Biosynthetic Pathway Investigations (Non-Biological Activity Focus)

While not a widely documented natural product itself, the unique structure of 2(5H)-Furanone, 4-ethenyl- makes it a valuable tool for investigating the mechanisms of biosynthetic and chemical reaction pathways that produce other, more common furanones. Its role is that of a molecular probe, used to determine the specificity and reaction mechanisms of enzymes and complex chemical cascades.

Investigating Enzymatic Transformations of Furanone Precursors

The biosynthesis of many important furanone-based flavor compounds involves specific enzymatic transformations of precursor molecules. A well-studied example is the formation of the key strawberry flavor compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), which is catalyzed by an enone oxidoreductase (designated FaQR) nih.gov. This enzyme reduces the exocyclic double bond of the natural precursor, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) nih.gov.

In this context, 4-ethenyl-2(5H)-furanone can be employed as a synthetic substrate analog to probe the specificity of enzymes like FaQR. By introducing 4-ethenyl-2(5H)-furanone into an in-vitro assay with the purified enzyme, researchers can answer key questions about the enzyme's mechanism:

Substrate Recognition: Does the enzyme bind to a furanone with a 4-ethenyl group, which differs from the natural 2-methylene precursor in both substitution pattern and ring isomerism?

Reaction Specificity: If binding occurs, does the enzyme catalyze a reaction? Specifically, can the oxidoreductase reduce the ethenyl group's double bond to an ethyl group?

Competing Reactions: Does the enzyme catalyze any other transformations, such as isomerization of the double bond or other ring modifications?

Such an investigation would involve incubating the enzyme and substrate, followed by analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify any resulting products. The findings would provide valuable data on the structural requirements for enzyme activity and help to map the catalytic landscape of furanone biosynthesis.

Table 2: Comparison of a Natural Furanone Precursor and 4-Ethenyl-2(5H)-furanone as an Investigational Substrate

| Compound | Structure | Role in Biosynthesis | Investigational Use |

|---|---|---|---|

| 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) | 3(2H)-furanone isomer with a hydroxyl group and an exocyclic methylene (B1212753) group at C2. | Natural precursor to HDMF in strawberries nih.gov. | N/A (Natural Substrate) |

| 2(5H)-Furanone, 4-ethenyl- | 2(5H)-furanone isomer with an exocyclic ethenyl group at C4. | Not a known natural precursor. | Synthetic substrate to probe enzyme specificity and reaction mechanism. |

Exploring Maillard Reaction Pathways Involving Furanone Formation

The Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids upon heating, is a major route to the formation of flavor-active furanones in processed foods nih.gov. For example, studies using isotopically labeled precursors have shown that 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) can be formed from the reaction of pentoses with the amino acid L-alanine, which provides a C2 fragment (acetaldehyde) that is incorporated into the final furanone structure acs.orgresearchgate.net.

The role of 4-ethenyl-2(5H)-furanone in this area is again that of an investigational probe. Furanones themselves are known to be reactive intermediates in the Maillard cascade imreblank.ch. By introducing a specific, synthetically accessible furanone like 4-ethenyl-2(5H)-furanone into a Maillard model system, its fate can be tracked to elucidate pathway details.

An experimental approach would involve:

Synthesizing an isotopically labeled version of 4-ethenyl-2(5H)-furanone (e.g., with ¹³C).

Adding this labeled compound to a model reaction mixture (e.g., a pentose (B10789219) sugar and an amino acid in a buffered solution).

Heating the mixture to initiate the Maillard reaction.

Analyzing the resulting product mixture with mass spectrometry to track the position of the isotopic label.

This type of study could reveal whether the furanone ring acts as a stable endpoint, an intermediate that is further modified, or a reactant that combines with other molecules to form larger, more complex flavor compounds or melanoidins. Understanding the reactivity of a defined furanone structure within this complex reaction network is crucial for controlling and optimizing flavor generation in food processing.

Table 3: Hypothetical Experimental Design for Maillard Reaction Investigation

| Component | Description | Purpose |

|---|---|---|

| Reactants | D-Xylose (pentose), L-Alanine (amino acid) | Standard components for a Maillard reaction model system known to produce furanones researchgate.net. |

| Investigational Probe | ¹³C-labeled 2(5H)-Furanone, 4-ethenyl- | To act as a traceable participant in the reaction. |

| Solvent | Phosphate Buffer (e.g., pH 7.0) | To control the reaction environment, as pH significantly affects Maillard pathways acs.org. |

| Conditions | Heating at 90-100 °C | To provide the thermal energy required for the reaction to proceed. |

| Analysis | GC-MS, LC-MS/MS | To separate and identify reaction products and determine the location of the isotopic label. |

Future Research Directions and Unexplored Avenues for 2 5h Furanone, 4 Ethenyl Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable and environmentally benign synthetic methodologies. For 2(5H)-furanone, 4-ethenyl-, a key research focus will be the establishment of green synthetic pathways. Current syntheses often rely on traditional methods that may involve harsh reagents or produce significant waste. unipi.it Future investigations should prioritize the use of renewable starting materials, such as furfural (B47365) derived from biomass, to construct the furanone core. ontosight.airsc.org The photochemical synthesis of 5-alkoxy-2(5H)-furanones from furfural serves as a promising precedent for developing light-mediated, energy-efficient routes to the 4-ethenyl derivative. rsc.org

Moreover, the principles of green chemistry, such as atom economy and the use of catalytic rather than stoichiometric reagents, will be paramount. researchgate.net Research into catalytic methods, potentially employing earth-abundant metals or organocatalysts, could lead to more efficient and sustainable production of 4-ethenyl-2(5H)-furanone. The development of one-pot syntheses and telescoped reaction sequences, where multiple transformations occur in a single reaction vessel, will also contribute to greener and more cost-effective manufacturing processes. researchgate.net

Exploration of Asymmetric Synthesis and Chiral Induction

The introduction of chirality into molecules is of utmost importance, particularly in the synthesis of pharmaceuticals and biologically active compounds. The 4-ethenyl-2(5H)-furanone scaffold, while achiral itself, offers multiple opportunities for the introduction of stereocenters. A significant future research direction will be the development of asymmetric synthetic methods to produce chiral derivatives of this compound with high enantiomeric and diastereomeric purity.

This can be achieved through several strategies. The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, has been successfully employed for other furanone derivatives and could be adapted for 4-ethenyl-2(5H)-furanone. core.ac.ukmdpi.com For instance, the use of chiral alcohols like menthol (B31143) to create chiral acetals has proven effective in the asymmetric synthesis of substituted butenolides. core.ac.uk

Furthermore, the development of chiral catalysts for the enantioselective synthesis of 4-ethenyl-2(5H)-furanone and its derivatives is a highly attractive area of research. nih.govrug.nl This could involve chiral metal complexes or organocatalysts that can control the stereochemistry of key bond-forming reactions. nih.govrug.nl The successful application of cinchona alkaloid-based catalysts in the asymmetric Michael addition to 2(5H)-furanone highlights the potential of organocatalysis in this field. unipi.it

Advanced Mechanistic Studies using Modern Physical Organic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. Future research should employ a combination of experimental and computational techniques to elucidate the intricate mechanistic details of reactions involving 2(5H)-furanone, 4-ethenyl-.

Spectroscopic techniques, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can be used to identify and characterize transient intermediates in real-time. nih.gov The formation of new chromophores during reactions can be monitored using UV-Vis spectroscopy, providing valuable kinetic and mechanistic data. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly important role in these mechanistic investigations. mdpi.comnih.gov DFT calculations can be used to model reaction pathways, determine the structures and energies of transition states and intermediates, and rationalize the observed stereochemical outcomes. mdpi.comnih.gov For example, DFT has been used to understand the mechanism of dimerization of furanoxy radicals in the synthesis of butenolides. nih.gov Such computational studies, when combined with experimental data, will provide a comprehensive picture of the reaction landscape.

Computational Design of Novel 4-Ethenyl-2(5H)-Furanone Derivatives with Tailored Reactivity

The predictive power of computational chemistry can be harnessed to design novel derivatives of 4-ethenyl-2(5H)-furanone with specific, tailored reactivity. By systematically modifying the substituents on the furanone ring and the ethenyl group in silico, it is possible to tune the electronic and steric properties of the molecule. nih.gov

DFT and other quantum mechanical methods can be used to calculate key molecular properties such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and various reactivity indices. mdpi.comnih.gov This information can be used to predict how a given derivative will behave in a particular reaction, for example, its susceptibility to nucleophilic or electrophilic attack, or its propensity to undergo cycloaddition reactions.

This computational pre-screening can significantly accelerate the discovery of new derivatives with desired properties, reducing the need for extensive and time-consuming experimental synthesis and testing. ccij-online.org For instance, computational models can predict the stability of furanone derivatives under different conditions, which is crucial for their practical application.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are powerful tools for the rapid generation of molecular complexity. researchgate.netnih.govnih.gov Similarly, cascade reactions, where a series of intramolecular transformations are triggered by a single event, offer an elegant and efficient way to construct complex molecular architectures. acs.orgacs.org

A significant and exciting future research direction is the integration of 4-ethenyl-2(5H)-furanone into novel MCRs and cascade processes. The diene and dienophile moieties within the molecule make it an ideal candidate for a variety of cycloaddition reactions, which can be incorporated into such sequences. beilstein-journals.org For example, a phosphine-catalyzed cascade reaction involving vinyl oxiranes has been shown to proceed through a 2(5H)-furanone intermediate to construct spirocyclic systems. acs.orgacs.org

The development of new MCRs and cascade reactions featuring 4-ethenyl-2(5H)-furanone will provide access to a wide range of structurally diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science. researchgate.netnih.govnih.gov

Potential for New Material Applications Beyond Current Scope

While much of the research on furanones has focused on their biological activity, the unique chemical structure of 4-ethenyl-2(5H)-furanone suggests significant potential for its use in materials science. The presence of a polymerizable ethenyl (vinyl) group opens up the possibility of creating novel polymers and copolymers.

A particularly promising avenue of research is the investigation of the polymerization and copolymerization of 4-ethenyl-2(5H)-furanone. Recent work on the cationic ring-opening copolymerization of related 5-alkoxy-2(5H)-furanones has demonstrated the feasibility of incorporating the furanone ring into polymer backbones. rsc.org The resulting polymers, containing ester and acetal (B89532) functionalities, were shown to be degradable by acid hydrolysis, a desirable property for creating environmentally friendly materials. rsc.org

Future studies should explore the radical and coordination polymerization of 4-ethenyl-2(5H)-furanone to produce a new class of functional polymers. The furanone moiety within the polymer chain could serve as a site for post-polymerization modification, allowing for the introduction of a wide range of functional groups and the tuning of the material's properties. These novel polymers could find applications as biodegradable plastics, functional coatings, or advanced drug delivery systems. The use of furan-2(5H)-ones as a sustainable alternative to acrylates in polymerization is an emerging area of interest. nih.gov

Q & A

Q. What are the key structural features of 2(5H)-Furanone, 4-ethenyl- that influence its reactivity and bioactivity?

The compound’s reactivity and bioactivity are governed by its α,β-unsaturated δ-lactone core. This motif enables nucleophilic additions (e.g., Michael addition) and cycloaddition reactions (e.g., Diels-Alder), critical for generating bioactive derivatives . The 4-ethenyl group further modulates electronic properties, enhancing electrophilicity at the α-position. Computational studies (e.g., DFT) can predict reactive sites, while NMR and X-ray crystallography validate structural configurations .

Q. What synthetic methods are commonly used to prepare 2(5H)-Furanone derivatives?

Lewis acid-catalyzed reactions (e.g., AlCl₃, BF₃·Et₂O) are widely employed for stereoselective synthesis. For example:

- Cyclization of γ-keto acids under acidic conditions yields the δ-lactone core .

- Halogenation : Electrophilic bromination at the α-position (e.g., using NBS) introduces functional handles for cross-coupling .

| Method | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization of γ-keto acid | H₂SO₄, reflux | 65–78 | |

| Lewis acid-promoted | AlCl₃, CH₂Cl₂, 0°C | 82 |

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for 2(5H)-Furanone derivatives?

Contradictions in bioactivity (e.g., IC₅₀ values for PTP1B inhibition vs. antimicrobial activity ) often arise from:

- Purity variations : Use HPLC (>99% purity) and LC-MS to confirm compound integrity.

- Assay conditions : Standardize protocols (e.g., buffer pH, incubation time). Orthogonal assays (e.g., SPR for binding vs. enzymatic inhibition) validate mechanisms .

- Structural analogs : Compare activity of regioisomers (e.g., 3-methyl vs. 5-ethyl derivatives) to identify pharmacophores .

Q. What strategies improve stereoselective synthesis of 5-substituted 2(5H)-Furanone derivatives?

- Chiral auxiliaries : Use Evans’ oxazolidinones to control stereochemistry during alkylation .

- Asymmetric catalysis : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) for enantioselective cyclization .

- Dynamic resolution : Racemic mixtures can be resolved via enzymatic kinetic resolution (e.g., lipases) .

| Strategy | Example | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Chiral Brønsted acid | (R)-BINOL-phosphoric acid | 92% | |

| Enzymatic resolution | Candida antarctica lipase B | 85% |

Q. How can computational methods optimize novel 2(5H)-Furanone derivatives?

- Molecular docking : Predict binding modes with targets (e.g., PTP1B or bacterial quorum-sensing proteins ).

- QSAR modeling : Correlate substituent effects (e.g., Hammett σ values of 4-ethenyl group) with bioactivity .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties early in design .

Methodological Considerations

- Analytical validation : Use GC-MS (for volatile derivatives) or HRMS for exact mass confirmation .

- Scaling challenges : Microfluidic reactors improve yield in gram-scale synthesis by controlling exothermic reactions .

- Bioactivity assays : Combine in vitro (e.g., MIC for antimicrobial tests) and in silico approaches to prioritize candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.